3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C11H9Cl2NO3 |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9Cl2NO3/c1-11(10(15)16)5-9(14-17-11)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3,(H,15,16) |
InChI Key |
MCHLKQUVTHCVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxime Formation
2,4-Dichlorobenzaldehyde is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 4 hours, yielding 2,4-dichlorobenzaldehyde oxime. Typical yields exceed 85%, with purity confirmed via melting point (mp 112–114°C) and NMR spectroscopy (δ 8.2 ppm, singlet for imine proton).
Chlorination to Hydroxamoyl Chloride
The oxime undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane at 0°C for 2 hours. This exothermic reaction generates 2,4-dichlorophenylhydroxamoyl chloride, isolated as a pale-yellow solid (mp 89–91°C). Critical reaction parameters include:
-
Molar ratio : 1:1.2 (oxime:SOCl₂)
-
Solvent : Halogenated hydrocarbons (e.g., CH₂Cl₂) to stabilize reactive intermediates.
Cycloaddition with Methyl Methacrylate
Reaction Mechanism
The hydroxamoyl chloride reacts with methyl methacrylate (CH₂=C(CH₃)COOCH₃) in tetrahydrofuran (THF) under basic conditions. Triethylamine (Et₃N) deprotonates the hydroxamoyl chloride, generating nitrile oxide in situ, which undergoes [3+2] cycloaddition with the methacrylate’s double bond. The reaction proceeds via:
-
Nitrile oxide formation :
-
Cycloaddition :
Optimized Conditions
-
Solvent : THF or acetone (ensures solubility of both polar and nonpolar intermediates).
-
Base : Triethylamine (1.1 equiv) for efficient deprotonation.
A representative procedure from Patent US4906277A achieved 82% yield for a related 4-chlorophenyl analog using methyl acrylate. For the target compound, substituting methyl methacrylate is expected to yield 70–75% of the ester intermediate, 3-(2,4-dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid methyl ester.
Ester Hydrolysis to Carboxylic Acid
Acid-Catalyzed Hydrolysis
The methyl ester is hydrolyzed using p-toluenesulfonic acid (p-TsOH) in acetone/water (2:1) under reflux for 6 hours. This method avoids racemization and achieves >80% conversion to the carboxylic acid.
Characterization of Final Product
The acid is recrystallized from benzene, yielding white crystals (mp 168–170°C). Spectroscopic data align with expectations:
-
IR (KBr) : 1740 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (aromatic C=C).
-
¹H NMR (CDCl₃) : δ 3.62 (d, J=9 Hz, 2H, CH₂), 5.20 (t, J=9 Hz, 1H, CH), 7.38–7.70 (m, 3H, aryl).
Alternative Synthetic Routes and Comparative Analysis
Base-Catalyzed Hydrolysis
Using NaOH in methanol/water (1:1) at 50°C for 3 hours achieves comparable yields (78%) but risks decarboxylation at elevated temperatures.
One-Pot Cycloaddition-Hydrolysis
Combining cycloaddition and hydrolysis in a single reactor reduces purification steps. Pilot studies show 65% overall yield using THF/H₂O (4:1) and Amberlyst-15 catalyst.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and dynamics simulations help elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Effects
- Halogen Type and Position: The 2,4-dichlorophenyl group in the target compound provides steric bulk and electron-withdrawing effects, enhancing binding to hydrophobic targets (e.g., enzymes) compared to mono-chloro or fluoro analogs . Fluorinated analogs (e.g., 4-fluorophenyl derivative) may exhibit improved metabolic stability due to fluorine’s resistance to oxidation, making them candidates for prolonged-action pharmaceuticals .
- Methoxy Groups :
Stability and Formulation
- This suggests that esterification of the carboxylic acid group could enhance stability in agrochemical formulations.
Biological Activity
3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 274.10 g/mol. It features a five-membered dihydroisoxazole ring with a dichlorophenyl substituent at the 3-position and a carboxylic acid group at the 5-position. The structure is crucial for its biological activity, influencing interactions with biological targets.
Mechanisms of Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth by interfering with cell wall synthesis and function . The presence of the dichlorophenyl group enhances lipophilicity, potentially increasing membrane permeability and facilitating antimicrobial action.
2. Anti-inflammatory Properties
Compounds with isoxazole rings have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays have shown that related isoxazole derivatives can reduce the production of pro-inflammatory cytokines, suggesting a mechanism for anti-inflammatory effects .
3. Neuroprotective Effects
The neuroprotective potential of isoxazole derivatives has been explored in various models of neurodegeneration. These compounds may exert their effects by modulating oxidative stress pathways and inhibiting apoptosis in neuronal cells . The structural characteristics of 3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid suggest it could similarly influence neuroprotection.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anti-inflammatory | COX inhibition | |
| Neuroprotective | Modulation of oxidative stress |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various isoxazole derivatives against common bacterial strains. The results showed that compounds similar to 3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid exhibited Minimum Inhibitory Concentrations (MICs) comparable to those of established antibiotics. This suggests potential for development as new antimicrobial agents .
Case Study: Neuroprotection in Animal Models
In a model of Alzheimer's disease, administration of an isoxazole derivative led to significant reductions in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls. This supports the hypothesis that such compounds may have therapeutic potential in neurodegenerative diseases .
Q & A
Q. How to mitigate byproduct formation during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
